molecular formula C7H9FO B2364612 1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one CAS No. 262852-00-6

1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one

Cat. No.: B2364612
CAS No.: 262852-00-6
M. Wt: 128.146
InChI Key: GEEQUEPLYKWIQD-UHFFFAOYSA-N
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Description

1-(3-Fluorobicyclo[111]pentan-1-yl)ethan-1-one is a unique chemical compound characterized by its bicyclic structure and the presence of a fluorine atom

Preparation Methods

The synthesis of 1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one typically involves radical fluorination techniques. One common method includes the use of radical fluorination to introduce the fluorine atom into the bicyclo[1.1.1]pentane structure . The reaction conditions often involve the use of specific reagents and solvents to facilitate the fluorination process. Industrial production methods may vary, but they generally follow similar principles of radical fluorination to achieve the desired compound .

Chemical Reactions Analysis

1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the presence of the fluorine atom, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-(3-fluoro-1-bicyclo[1.1.1]pentanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO/c1-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEQUEPLYKWIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC(C1)(C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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